3'-Chloro-biphenyl-3-carboxylic acid

Descripción general

Descripción

3'-Chloro-biphenyl-3-carboxylic acid is a useful research compound. Its molecular formula is C13H9ClO2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

3’-Chlorobiphenyl-3-carboxylic acid, also known as 3-(3-chlorophenyl)benzoic Acid or 3’-Chloro-biphenyl-3-carboxylic acid, is a type of polychlorinated biphenyl (PCB). The specific targets of PCBs can vary, but they are known to bind to the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

The affected pathways primarily involve the metabolism of xenobiotics by cytochrome P450. Additionally, PCB exposure alters bile acid biosynthesis and amino acid metabolism in cells, suggesting novel mechanisms by which lower chlorinated PCBs and their metabolites cause adverse outcomes .

Pharmacokinetics

Pcbs in general are known for their persistence in the environment due to their chemical stability and low reactivity

Result of Action

The molecular and cellular effects of the compound’s action are complex and can vary depending on the specific PCB congener and the biological system . The disruption of gene transcription and the alteration of various metabolic pathways can lead to a range of potential health effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3’-Chlorobiphenyl-3-carboxylic acid. For instance, the compound’s persistence and potential for bioaccumulation can be influenced by factors such as temperature, pH, and the presence of other substances in the environment .

Actividad Biológica

3'-Chloro-biphenyl-3-carboxylic acid (CBCA) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of CBCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

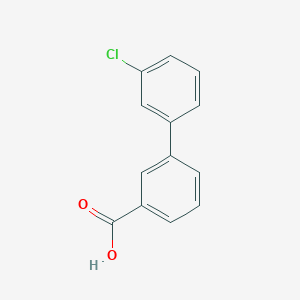

The chemical structure of this compound is characterized by a biphenyl backbone with a chloro substituent at the 3' position and a carboxylic acid group at the 3-position. This configuration contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that CBCA exhibits antimicrobial properties . A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for CBCA were found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (Ceftriaxone) |

|---|---|---|

| E. coli | 50 | 40 |

| S. aureus | 30 | 35 |

Anticancer Activity

CBCA has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| PC3 (Prostate) | 15.0 |

The biological activity of CBCA is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : CBCA may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Binding : The chloro and carboxylic acid groups facilitate binding to receptors, modulating signaling pathways related to inflammation and cell growth.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of CBCA on clinical isolates of Staphylococcus aureus. The results indicated that CBCA not only inhibited bacterial growth but also reduced biofilm formation, which is crucial in chronic infections.

- Anticancer Research : In a study focusing on breast cancer, CBCA was shown to enhance the efficacy of doxorubicin when used in combination therapy. The combination resulted in a synergistic effect, reducing IC50 values significantly compared to either agent alone.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmaceutical Intermediates

- 3'-Chloro-biphenyl-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, particularly in the development of drugs targeting neurological conditions.

-

Agrochemicals

- This compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its chlorinated structure enhances its efficacy and stability in agricultural applications.

-

Material Science

- The compound is investigated for its role in the development of advanced materials, including polymers and coatings that exhibit improved chemical resistance and thermal stability.

The biological activities of this compound are significant, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) of 15 µg/mL and 30 µg/mL respectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

- Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies have indicated that this compound may induce apoptosis in cancer cells and inhibit tumor growth, making it a candidate for further oncological research.

Case Studies

-

Antimicrobial Study :

A study conducted by Obaiah et al. demonstrated the antibacterial activity of synthesized compounds derived from biphenyl derivatives, including this compound. The results indicated substantial inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent for bacterial infections. -

Anti-inflammatory Research :

In vitro studies focusing on phenolic compounds similar to this compound showed significant reductions in inflammatory markers in cultured macrophages. These findings suggest its utility in developing anti-inflammatory therapies.

Propiedades

IUPAC Name |

3-(3-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYOMAWUBKMNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373888 | |

| Record name | 3'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168619-06-5 | |

| Record name | 3′-Chloro[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168619-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Chloro-biphenyl-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.